2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed on the imidazole ring or the methoxybenzyl group using reducing agents like sodium borohydride.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: tert-butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride
Bases: Triethylamine
Catalysts: Nickel, anhydrous aluminum chloride
Major Products
Oxidation Products: Oxidized imidazole derivatives
Reduction Products: Reduced imidazole or methoxybenzyl derivatives
Substitution Products: Substituted methanesulfonate derivatives
Scientific Research Applications
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: A similar compound with a simpler structure, lacking the methoxybenzyl and methanesulfonate groups.
(1-methyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with a hydroxyl group instead of the methoxybenzyl and methanesulfonate groups.
Uniqueness
2-(((1H-Imidazol-4-yl)methyl)(4-methoxybenzyl)amino)propyl methanesulfonate is unique due to its combination of an imidazole ring, a methoxybenzyl group, and a methanesulfonate ester. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1H-imidazol-5-ylmethyl-[(4-methoxyphenyl)methyl]amino]propyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-13(11-23-24(3,20)21)19(10-15-8-17-12-18-15)9-14-4-6-16(22-2)7-5-14/h4-8,12-13H,9-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATULQKZLFYLRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)N(CC1=CC=C(C=C1)OC)CC2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.